

1,1-Diethoxy-2-nitroethane synthesis from triethyl orthoformate and nitromethane

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Compound of Interest

Compound Name: 1,1-Diethoxy-2-nitroethane

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An In-Depth Technical Guide to the Synthesis of **1,1-Diethoxy-2-nitroethane**

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of **1,1-diethoxy-2-nitroethane**, a valuable bifunctional building block in organic synthesis. The synthesis is achieved through the zinc-chloride-catalyzed condensation of triethyl orthoformate and nitromethane. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It delves into the underlying reaction mechanism, provides a robust, step-by-step laboratory procedure derived from established methods, outlines critical safety protocols, and presents the necessary data for successful execution and product characterization.

Introduction and Significance

1,1-Diethoxy-2-nitroethane, also known as nitroacetaldehyde diethyl acetal, is a versatile synthetic intermediate.^{[1][2]} Its structure incorporates a protected aldehyde (the diethyl acetal) and a nitro group, allowing for a wide range of selective chemical transformations. The nitro group can be reduced to an amine, converted into a carbonyl via the Nef reaction, or used as a carbon nucleophile in C-C bond-forming reactions like the Henry (nitroaldol) reaction.^{[2][3][4]} The acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality. This orthogonal reactivity makes it an important precursor for the synthesis of complex molecules, including amino sugars, β -amino alcohols, and other key pharmaceutical intermediates.^[2]

This guide focuses on a reliable and scalable method for its preparation from inexpensive, commercially available starting materials: triethyl orthoformate and nitromethane.[2]

Reaction Mechanism and Rationale

The synthesis of **1,1-diethoxy-2-nitroethane** from triethyl orthoformate and nitromethane is a condensation reaction that shares mechanistic features with the classic Henry (nitroaldol) reaction.[3][5] However, instead of a simple aldehyde or ketone, the electrophile is triethyl orthoformate.

The key steps are as follows:

- **Lewis Acid Activation:** Anhydrous zinc chloride (ZnCl_2), a Lewis acid, is employed as a catalyst. It coordinates to one of the oxygen atoms of the triethyl orthoformate. This coordination polarizes the C-O bond, making the central carbon atom significantly more electrophilic and susceptible to nucleophilic attack.
- **Nucleophilic Attack:** Nitromethane, while not strongly acidic ($\text{pK}_a \approx 17$ in DMSO), possesses an α -carbon that can act as a nucleophile.[3] It attacks the activated orthoformate.
- **Ethanol Elimination:** The reaction proceeds through the elimination of ethanol. The initial adduct formed after the nucleophilic attack is unstable and collapses, driving the reaction forward by releasing a molecule of ethanol. This process is repeated as the reaction is driven to completion by the continuous removal of the ethanol byproduct via distillation.

The use of a significant excess of nitromethane serves both as a reagent and as the reaction solvent, helping to ensure the reaction goes to completion.[2] The choice of anhydrous zinc chloride is critical; the presence of water would lead to the hydrolysis of the triethyl orthoformate and deactivate the catalyst.[6]

Experimental Protocol

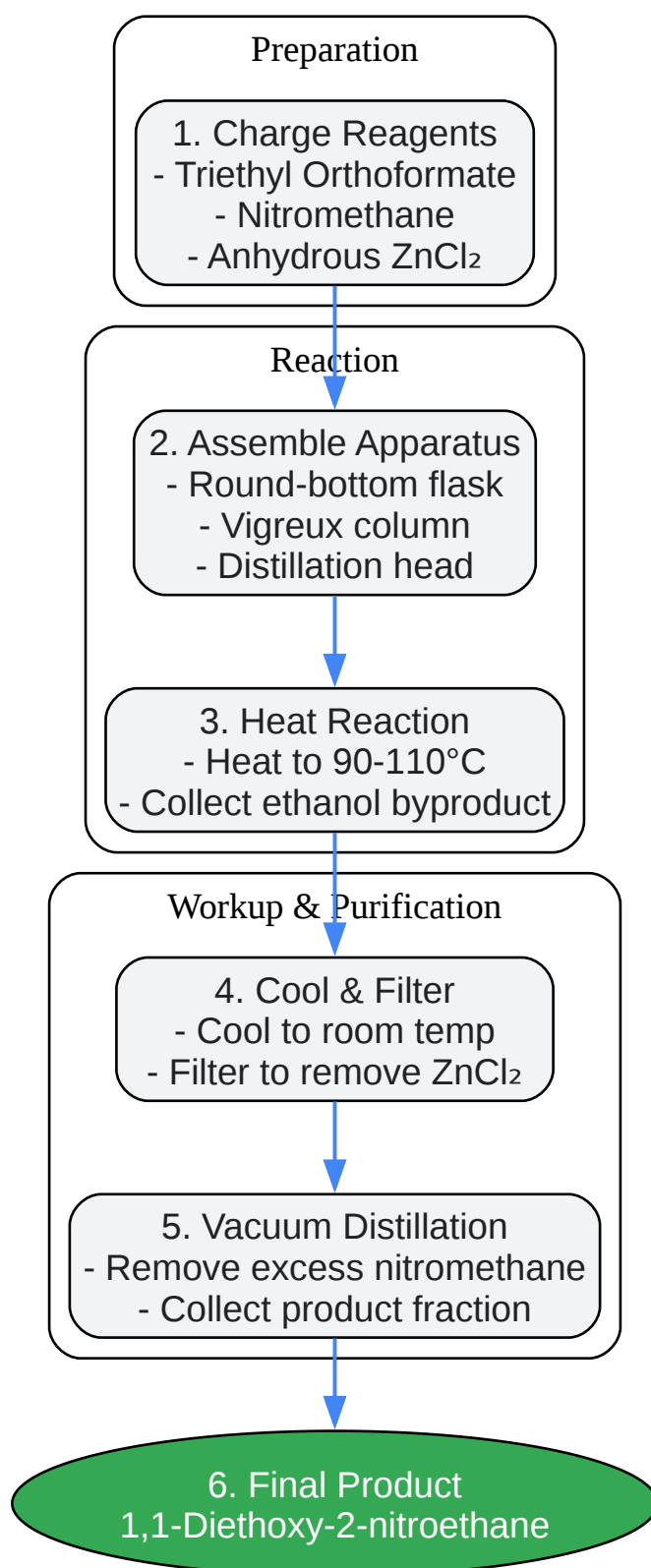
This protocol is adapted from a well-established procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[2]

Reagent and Equipment Data

Parameter	Triethyl Orthoformate	Nitromethane	Anhydrous Zinc Chloride	1,1-Diethoxy-2-nitroethane (Product)
CAS Number	122-51-0	75-52-5	7646-85-7	34560-16-2
Formula	C ₇ H ₁₆ O ₃	CH ₃ NO ₂	ZnCl ₂	C ₆ H ₁₃ NO ₄
MW (g/mol)	148.20	61.04	136.30	163.17
Amount Used	89.3 g (0.602 mol)	180 g (2.95 mol)	5.00 g (0.037 mol)	N/A
Molar Ratio	1.0	4.9	0.06	N/A
Appearance	Colorless liquid	Colorless oily liquid	White crystalline solid	Colorless liquid
Boiling Point	146 °C	101 °C	732 °C	~58-60 °C @ 1 mmHg (~206 °C @ 760 mmHg)[2] [7]
Density	0.891 g/mL	1.137 g/mL	2.907 g/cm ³	1.063 g/mL[7]

Step-by-Step Synthesis Workflow

The following diagram illustrates the overall experimental workflow.



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Caption: Experimental workflow for the synthesis of **1,1-diethoxy-2-nitroethane**.

Procedure:

- **Apparatus Setup:** Assemble a 500-mL round-bottomed flask equipped with a magnetic stir bar, a 20-cm Vigreux column, and a distillation head fitted with a thermometer and condenser. This setup allows for the reaction to proceed while simultaneously removing the ethanol byproduct.
- **Charging Reagents:** To the flask, add 89.3 g (0.602 mol) of triethyl orthoformate, 180 g (2.95 mol) of nitromethane, and 5.00 g (36.6 mmol) of anhydrous zinc chloride.^[2]
 - **Expert Insight:** Ensure the zinc chloride is truly anhydrous. If its purity is questionable, it can be fused under vacuum or dried in an oven at >150°C prior to use.
- **Reaction Execution:** Begin stirring the mixture and heat the flask in an oil bath to an internal temperature of 90°C.^[2] The bath temperature should be maintained carefully, not exceeding 110°C, to prevent co-distillation of the nitromethane reactant.^[2]
- **Byproduct Removal:** Ethanol will begin to distill from the reaction mixture. Continue heating for approximately 16 hours (overnight), during which time about 30 mL of ethanol should be collected.^[2] The continuous removal of ethanol is crucial as it drives the reaction equilibrium towards the product.
- **Workup - Cooling and Filtration:** After the 16-hour period, remove the heat source and allow the brown reaction mixture to cool to room temperature. Filter the cooled suspension through a sintered glass funnel to remove the zinc chloride catalyst and any solid byproducts.^[2]
- **Purification - Vacuum Distillation:** Transfer the filtered brown liquid to a 100-mL round-bottomed flask and set up for fractional distillation under reduced pressure.
 - First, carefully distill off the excess nitromethane (bp ~30°C at 35 mmHg).^[2]
 - Once the excess nitromethane is removed, increase the vacuum and/or heat to collect the product fraction. The pure **1,1-diethoxy-2-nitroethane** distills at 58–60°C at 1 mmHg.^[2]
- **Product Characterization:** The expected yield is approximately 39–41 g (40–42%).^[2] The product should be a colorless liquid. Characterization can be confirmed using NMR spectroscopy.^{[1][8]}

Safety and Handling

This synthesis involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any work.

- General Precautions: All operations should be performed inside a certified chemical fume hood.^{[6][9]} Personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or nitrile), safety goggles, and a flame-retardant lab coat, is mandatory.^{[9][10]} An eyewash station and safety shower must be readily accessible.
- Triethyl Orthoformate (CAS: 122-51-0):
 - Hazards: Flammable liquid and vapor (Flash Point: 30°C).^[10] Causes serious eye irritation and may cause skin irritation.^[10]
 - Handling: Keep away from heat, sparks, and open flames.^{[6][11]} Ground and bond containers when transferring material to prevent static discharge.^[10] Store in a cool, dry, well-ventilated area away from oxidizing agents and acids.^[10]
- Nitromethane (CAS: 75-52-5):
 - Hazards: Flammable liquid and vapor.^{[9][12]} Harmful if swallowed or inhaled.^[9] Can form explosive mixtures with air and may detonate if contaminated with bases, acids, or amines, or when subjected to heat and pressure.^{[13][14]}
 - Handling: Use spark-proof tools and explosion-proof equipment.^{[12][13]} Avoid mechanical shock and friction.^[13] Store in a cool, dry, well-ventilated area, preferably in detached storage, away from incompatible substances and other flammables.^[13]
- Emergency Procedures:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.^[6]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, seeking medical attention.^[6]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.^{[6][13]}

- Spills: Absorb spills with a non-flammable inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[10][13] Do not use combustible or clay-based absorbents for nitromethane spills.[13]

Conclusion

The synthesis of **1,1-diethoxy-2-nitroethane** via the zinc-chloride-catalyzed condensation of triethyl orthoformate and nitromethane is a practical and effective method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering strictly to the safety guidelines outlined in this document, researchers can reliably obtain the target compound in good yield. The versatility of the product makes this synthesis a cornerstone for various research and development applications in the pharmaceutical and chemical industries.

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